Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate
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Overview
Description
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features a carbamoylamino group attached to an adamantane core, which imparts specific chemical and physical properties.
Preparation Methods
The synthesis of Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the carbamoylamino and ester functional groups. One common method involves the reaction of 1-adamantylamine with methyl 2-bromo-3-methylbutanoate under suitable conditions to form the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxo derivatives, amines, and substituted esters.
Scientific Research Applications
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and bulky structure that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carbamoylamino group can form hydrogen bonds and other interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate can be compared with other adamantane derivatives, such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Methyl 3-[2-(1-adamantylcarbamoylamino)-2-oxoethoxy]benzoate: Another adamantane derivative with similar structural features.
Fluorine and chlorine substituted adamantyl-urea: These compounds are potent inhibitors of human soluble epoxide hydrolase. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-10(2)14(15(20)22-3)18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXLIKDRCDRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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